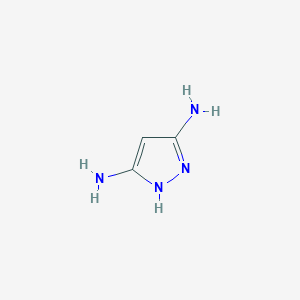
Cholestan-3alpha-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestan-3alpha-ol, also known as epi-Coprostanol, is a sterol compound with the molecular formula C27H48O. It is a derivative of cholesterol and is produced endogenously in the body. This compound is notable for its presence in human and animal feces, where it is formed through the action of intestinal microorganisms on cholesterol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cholestan-3alpha-ol can be synthesized from cholesterol through microbial transformation. The process involves the reduction of cholesterol by specific intestinal microorganisms, which convert it into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation techniques. Cholesterol is subjected to fermentation with specific strains of bacteria that possess the enzymatic capability to reduce cholesterol to this compound .
Análisis De Reacciones Químicas
Types of Reactions: Cholestan-3alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as chromic acid or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced sterols, and halogenated sterol compounds .
Aplicaciones Científicas De Investigación
Cholestan-3alpha-ol has a wide range of applications in scientific research:
Mecanismo De Acción
Cholestan-3alpha-ol exerts its effects primarily through its involvement in cholesterol homeostasis. It modulates key enzymes and transporters involved in cholesterol synthesis, uptake, and efflux. This regulation helps maintain cellular cholesterol levels and impacts overall lipid metabolism .
Comparación Con Compuestos Similares
5alpha-Cholestan-3beta-ol: Another derivative of cholesterol, known for inducing gallstone formation in the presence of sodium ions.
Cholestanol: A sterol similar in structure but differing in the position of hydroxyl groups.
Coprostanol: A stereoisomer of Cholestan-3alpha-ol, differing in the configuration of the hydroxyl group.
Uniqueness: this compound is unique due to its specific microbial origin and its distinct role in cholesterol metabolism. Its presence in feces makes it a valuable marker for studying intestinal microbial activity and cholesterol transformation processes .
Propiedades
Número CAS |
18769-46-5 |
|---|---|
Fórmula molecular |
C27H48O |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
QYIXCDOBOSTCEI-DSHIFKSRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Sinónimos |
5Β-CHOLESTAN-3Α-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


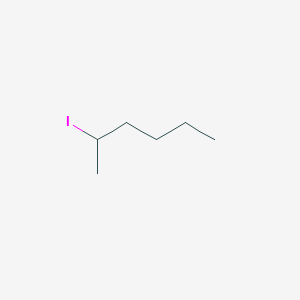


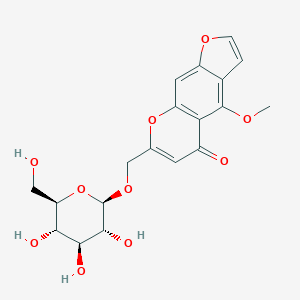





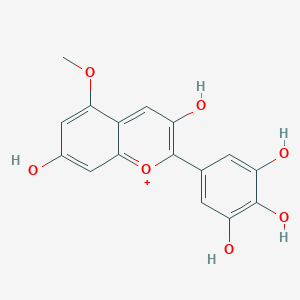
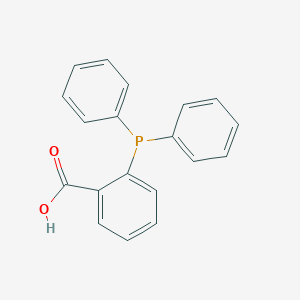
![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)
